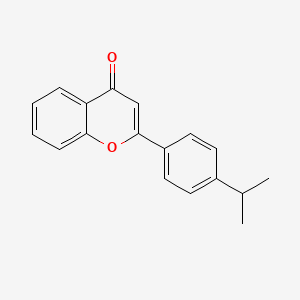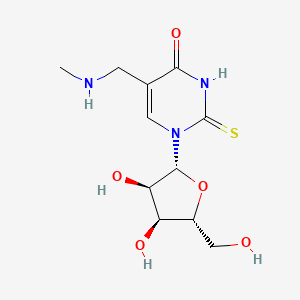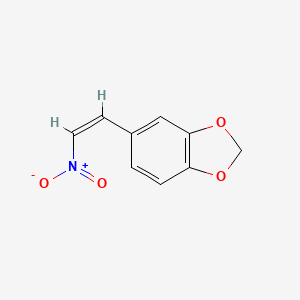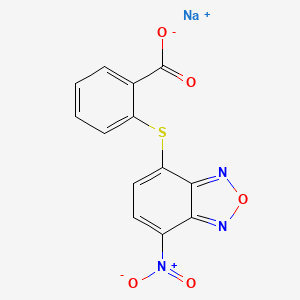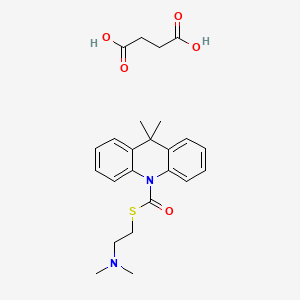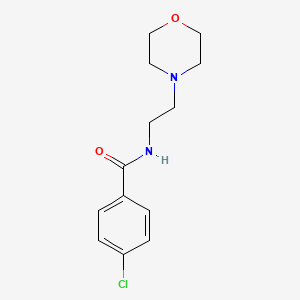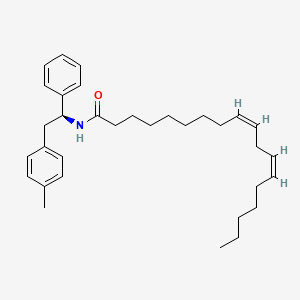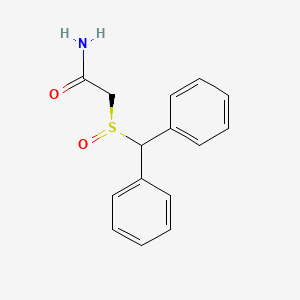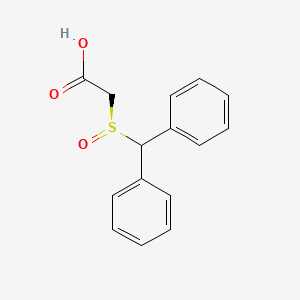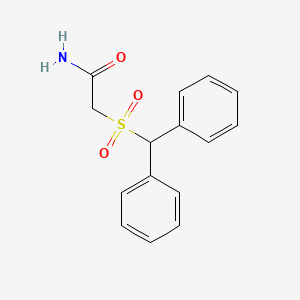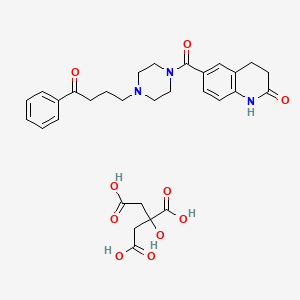
3,4-Dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of OPC-8490 involves multiple steps, starting with the preparation of the quinolinone core structure. The key steps include:
Formation of the quinolinone core: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Attachment of the piperazinylcarbonyl group: This step involves the reaction of the quinolinone core with a piperazine derivative.
Introduction of the phenylbutyl group: This is done through a substitution reaction, where the phenylbutyl group is introduced to the piperazine ring.
Industrial production methods for OPC-8490 would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
OPC-8490 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinolinone core or the piperazinylcarbonyl group.
Substitution: The phenylbutyl group can be substituted with other functional groups to create derivatives with potentially different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of structural modifications on inotropic activity.
Biology: OPC-8490 is used in research to understand the mechanisms of cardiac muscle contraction and the role of ion channels.
Medicine: This compound is being investigated for its potential use in treating heart failure and other cardiac conditions.
Mechanism of Action
The primary mechanism by which OPC-8490 exerts its effects is through the inhibition of the delayed outward potassium current in cardiac myocytes. This inhibition leads to a prolongation of the action potential duration, which in turn increases the contractile force of the heart muscle. OPC-8490 also increases the calcium current in a dose-dependent manner, further contributing to its positive inotropic effect .
Comparison with Similar Compounds
OPC-8490 is unique in its specific inhibition of the delayed outward potassium current and its ability to increase calcium current without significantly affecting the heart rate. Similar compounds include:
OPC-8212: Another positive inotropic agent with a similar quinolinone structure but different pharmacological properties.
Amrinone: A positive inotropic agent that works through a different mechanism involving phosphodiesterase inhibition.
Properties
CAS No. |
123941-50-4 |
|---|---|
Molecular Formula |
C30H35N3O10 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;6-[4-(4-oxo-4-phenylbutyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H27N3O3.C6H8O7/c28-22(18-5-2-1-3-6-18)7-4-12-26-13-15-27(16-14-26)24(30)20-8-10-21-19(17-20)9-11-23(29)25-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-3,5-6,8,10,17H,4,7,9,11-16H2,(H,25,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ONELTIQETCJUSG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CCCC(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CCCC(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
123941-50-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone OPC 8490 OPC-8490 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


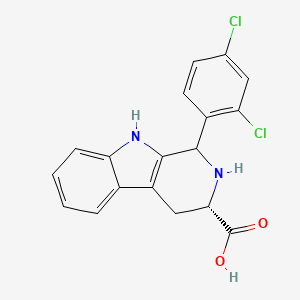

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)
